N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O4S/c1-15(2)10-12-22-19(25)20(26)23-13-11-17-5-3-4-14-24(17)29(27,28)18-8-6-16(21)7-9-18/h6-9,15,17H,3-5,10-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKCPFIKQUTYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be dissected into three key components:
- Piperidin-2-yl ethyl backbone : Serves as the central scaffold.
- 4-Fluorobenzenesulfonyl group : Introduced via sulfonylation.
- N-(3-Methylbutyl)ethanediamide side chain : Attached through amide coupling.
Retrosynthetic analysis suggests two primary routes:
- Route A : Sequential construction of the piperidine ring, followed by sulfonylation and amide coupling.
- Route B : Modular assembly of the ethanediamide side chain prior to piperidine functionalization.
Route A: Piperidine-Centric Synthesis
Piperidine Ring Formation
The piperidine core is synthesized via cyclization of δ-amino ketones or reductive amination of 1,5-diketones. A method analogous to the synthesis of tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate involves palladium-catalyzed coupling to introduce aromatic moieties. For example, treatment of δ-chlorovaleramide with ammonium formate under hydrogenation conditions yields piperidine-2-ethylamine intermediates.
Sulfonylation at Piperidine N-1
The 4-fluorobenzenesulfonyl group is introduced using 4-fluorobenzenesulfonyl chloride under basic conditions. A representative procedure from sulfonamide synthesis involves reacting piperidine-2-ethylamine with 1.2 equivalents of 4-fluorobenzenesulfonyl chloride in dichloromethane, using triethylamine as a base, at 0–5°C for 4 hours. The reaction typically achieves 75–85% yield after purification by silica gel chromatography.
Amide Coupling for Ethanediamide Side Chain
The final step involves coupling the sulfonylated piperidine with N-(3-methylbutyl)oxamic acid. Activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with 3-methylbutylamine, affords the ethanediamide in 65–72% yield.
Key Data for Route A
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperidine formation | δ-Chlorovaleramide, NH₄HCO₂, H₂/Pd/C | 78 | 95.2 |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N, CH₂Cl₂ | 82 | 97.8 |
| Amide coupling | CDI, THF, 3-methylbutylamine | 68 | 96.5 |
Route B: Ethanediamide-First Approach
Synthesis of N-(3-Methylbutyl)ethanediamide
Ethyl oxalyl chloride is reacted with 3-methylbutylamine in dichloromethane at −10°C to form N-(3-methylbutyl)oxalamate, which is hydrolyzed to the free acid using NaOH (2M).
Piperidine Functionalization and Coupling
The preformed ethanediamide is coupled to 2-(piperidin-2-yl)ethylamine using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Subsequent sulfonylation with 4-fluorobenzenesulfonyl chloride completes the synthesis.
Key Data for Route B
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ethanediamide synthesis | Ethyl oxalyl chloride, 3-methylbutylamine | 89 | 98.1 |
| Piperidine coupling | DCC, HOBt, THF | 73 | 95.7 |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N | 80 | 97.3 |
Critical Analysis of Methodologies
Steric and Electronic Challenges
The 4-fluorobenzenesulfonyl group introduces steric hindrance during sulfonylation, necessitating slow addition of sulfonyl chloride to prevent di-sulfonylation byproducts. Electronic effects of the fluorine atom slightly deactivate the sulfonyl group, requiring elevated temperatures (40–50°C) for complete reaction.
Optimization and Scale-Up Considerations
Solvent Selection
Analytical Characterization
Spectroscopic Data
Purity and Yield Trade-offs
Route A provides higher overall yields (68–82%) but requires stringent temperature control. Route B offers superior purity (>97%) at the expense of additional coupling steps.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted fluorobenzene derivatives.
Scientific Research Applications
N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a. Sulfonyl Group Modifications
- Target Compound : 4-Fluorobenzenesulfonyl group enhances electron-withdrawing effects and metabolic stability due to fluorine’s resistance to oxidative metabolism.
- Compound (C₁₇H₂₄FN₃O₄S) : Substituted with 4-fluoro-2-methylphenylsulfonyl, introducing steric hindrance from the methyl group, which may reduce receptor accessibility compared to the target compound .
- Compound (C₁₈H₂₇N₃O₅S) : Features a 4-methylbenzenesulfonyl group, lacking fluorine. This reduces polarity and may decrease binding affinity in fluorophore-sensitive targets .
b. Ethanediamide Substituents
Physicochemical Properties
Pharmacological Implications
- Fluorine Impact: The 4-fluorobenzenesulfonyl group in the target compound may improve metabolic stability and receptor binding compared to non-fluorinated analogs (e.g., ) .
- Alkyl Chain Effects : The 3-methylbutyl group’s lipophilicity could enhance blood-brain barrier penetration, making it suitable for CNS targets, whereas ’s benzyl group may favor peripheral action .
- Structural Analogues in (C₂₅H₃₁FN₄O₂): Incorporates a tetrahydroquinoline moiety, suggesting divergent targeting (e.g., kinase inhibition vs. opioid receptor modulation) compared to the sulfonyl-piperidine scaffold of the target .
Biological Activity
N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure comprising a piperidine ring, a sulfonyl group, and an ethanediamide backbone, which suggests diverse pharmacological applications. This article aims to provide a detailed examination of its biological activity, including research findings, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound can be described by the following structural formula:
- Chemical Formula : C22H28F2N3O4S
- Molecular Weight : 453.55 g/mol
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Provides basic structural integrity and potential interaction sites. |
| 4-Fluorobenzenesulfonyl Group | Enhances lipophilicity and may improve binding affinity to biological targets. |
| Ethylene Linkage | Facilitates flexibility in molecular conformation, potentially enhancing receptor interactions. |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. Research conducted on RAW264.7 macrophage cells demonstrated that this compound effectively inhibits nitric oxide (NO) production when stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
The proposed mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The fluorobenzenesulfonyl group is believed to play a crucial role in binding to the active sites of these targets, while the piperidine moiety contributes to the overall stability and bioavailability of the compound .
Interaction Studies
Interaction studies are essential for elucidating how this compound interacts with biological systems. These studies may include:
- Molecular Docking : To predict binding affinities and orientations with target proteins.
- Cell Viability Assays : To assess cytotoxicity and therapeutic index across various cell lines.
In Vitro Studies
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production, further supporting its role as an anti-inflammatory agent. For example, it was observed to reduce levels of TNF-alpha and IL-6 in stimulated macrophages .
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds indicates that this compound exhibits superior anti-inflammatory effects compared to other piperidine derivatives. This is attributed to its unique combination of functional groups that enhance its pharmacological profile .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise for various therapeutic applications, including:
- Treatment of Inflammatory Diseases : Such as rheumatoid arthritis or inflammatory bowel disease.
- Cancer Therapy : Due to its ability to modulate immune responses and inhibit tumor growth factors.
Q & A
Q. What are the optimal synthetic routes for N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(3-methylbutyl)ethanediamide, and how can yield and purity be improved?
The synthesis of this compound likely involves multi-step reactions, including:
- Sulfonylation of piperidine : Introducing the 4-fluorobenzenesulfonyl group via sulfonylation under anhydrous conditions (e.g., using DCM as a solvent and a base like triethylamine) .
- Coupling reactions : Amide bond formation between the piperidine-sulfonyl intermediate and the ethanediamide backbone using coupling agents such as HATU or EDCI .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve ≥95% purity .
Key variables : Reaction temperature (e.g., 0–25°C for sulfonylation), solvent polarity, and stoichiometric ratios of reagents.
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at piperidine N1, ethyl linkage, and 3-methylbutyl chain) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]+ ion).
- HPLC : Assess purity (>98% for pharmacological studies) using a C18 column and acetonitrile/water mobile phase .
Q. How does the compound’s reactivity vary under different pH and solvent conditions?
- Acidic conditions : Hydrolysis of the sulfonamide or amide bonds may occur at elevated temperatures .
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility for reactions but may destabilize the sulfonyl group .
- Stability testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile moieties .
Advanced Research Questions
Q. What computational strategies can predict binding affinities of this compound to neurological targets (e.g., serotonin receptors)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonyl-piperidine moiety and receptor active sites (e.g., hydrophobic pockets) .
- MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., 100 ns trajectories) to assess binding free energies (MM/PBSA method) .
- SAR analysis : Compare with analogs (e.g., substituent effects on fluorobenzenesulfonyl vs. methylbenzenesulfonyl groups) .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Standardize assays : Use consistent cell lines (e.g., HEK-293 for receptor studies) and control compounds .
- Metabolic stability : Test for cytochrome P450-mediated degradation, which may reduce apparent activity in vitro vs. in vivo .
- Batch variability : Characterize impurities (e.g., via LC-MS) that may antagonize target interactions .
Q. What methodologies are recommended for studying its pharmacokinetics and tissue distribution?
- In vitro ADME :
- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
- Plasma protein binding : Equilibrium dialysis using radiolabeled compound .
- In vivo PK : Administer IV/oral doses in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations at timed intervals .
- Metabolite profiling : Identify Phase I/II metabolites via high-resolution mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
